N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
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Description
N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A study by Srinivasulu et al. (2007) delved into the synthesis of novel oxazaphosphole derivatives starting from carvedilol, a compound structurally similar to the query compound. The newly synthesized compounds were evaluated for their antifungal and antibacterial activities, showcasing the potential pharmaceutical applications of these chemical structures (Srinivasulu, Kumar, Raju, & Reddy, 2007).
Potential Biological Activity
Research by Amer et al. (2011) focused on synthesizing new thiazole derivatives, exploring their potential as antioxidant additives for lubricating oils. This research indicates the broader applicability of thiazole-based compounds in industrial settings, highlighting the versatility of such chemical structures (Amer, Hassan, Moawad, & Shaker, 2011).
Antimicrobial and Antifungal Applications
Patel, Agravat, and Shaikh (2011) synthesized 2-amino substituted benzothiazoles and evaluated their in vitro antimicrobial activity, showing variable and modest activity against bacterial and fungal strains. This suggests the potential of such compounds, including the query chemical, in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Catalytic Applications
Research by Ghorbanloo and Alamooti (2017) on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This study showcases the potential catalytic applications of compounds related to the query chemical (Ghorbanloo & Alamooti, 2017).
Properties
IUPAC Name |
N-[[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-25(23(27)21-12-7-14-29-21)16-22-24-17-8-3-4-9-18(17)26(22)13-15-30-20-11-6-5-10-19(20)28-2/h3-12,14H,13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOUWFDTZPWBGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3OC)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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